(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide
CAS No.:
Cat. No.: VC16668360
Molecular Formula: C17H17N5O2S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O2S |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (1S,9R,11S)-5-(1,3-benzothiazol-5-yl)-11-hydroxy-2,6,7-triazatricyclo[7.2.1.03,7]dodeca-3,5-diene-4-carboxamide |
| Standard InChI | InChI=1S/C17H17N5O2S/c18-16(24)14-15(9-1-2-13-11(5-9)19-7-25-13)21-22-6-8-3-10(12(23)4-8)20-17(14)22/h1-2,5,7-8,10,12,20,23H,3-4,6H2,(H2,18,24)/t8-,10+,12+/m1/s1 |
| Standard InChI Key | IYLHBITVRJLWLH-QRTLGDNMSA-N |
| Isomeric SMILES | C1[C@@H]2C[C@@H]([C@H]1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O |
| Canonical SMILES | C1C2CC(C1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 5,8-methanopyrazolo[1,5-a] diazocine core fused to a 1,3-benzothiazole moiety at position 2 and a carboxamide group at position 3. Stereochemical specificity is defined by the (5S,6S,8R) configuration, which imposes distinct spatial constraints on intermolecular interactions. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅O₂S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (1S,9R,11S)-5-(1,3-benzothiazol-5-yl)-11-hydroxy-2,6,7-triazatricyclo[7.2.1.0³,⁷]dodeca-3,5-diene-3-carboxamide |
The benzothiazole ring contributes aromaticity and electron-deficient properties, while the diazocine scaffold introduces conformational rigidity .
Stereochemical Considerations
The (5S,6S,8R) configuration creates a chiral environment critical for target binding. Computational modeling suggests that the hydroxy group at C6 participates in hydrogen bonding with biological targets, while the methano bridge (C5–C8) restricts rotational freedom, enhancing selectivity.
Synthesis and Manufacturing
Synthetic Routes
Synthesis typically involves multi-step organic reactions, including:
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Benzothiazole Formation: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters .
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Diazocine Construction: Intramolecular [2+2] photocycloaddition or palladium-catalyzed cross-coupling to form the tricyclic core.
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Carboxamide Functionalization: Coupling of the diazocine intermediate with activated carbonyl species (e.g., using EDCI/HOBt) .
A representative pathway is outlined below:
| Compound | IC₅₀ (U937 Cells) | Selectivity Index (U937/MCF-7) |
|---|---|---|
| 8j (Benzothiazole) | 5.2 μM | 12.3 |
| 22 (BRAF Inhibitor) | 6.6 μM | 9.8 |
| Target Compound* | N/A | N/A |
*Direct assays pending; predictions based on structural analogs .
Comparative Analysis with Related Benzothiazole Derivatives
Structural Analogues
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5-Hydroxy-1,3-benzothiazole-2-carboxamide: Simpler scaffold with demonstrated solubility (LogP = 1.18) but lower potency (IC₅₀ > 20 μM) .
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2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzothiazole-6-carboxamide: BRAFV600E inhibitor with enhanced cellular uptake due to pyridine moiety .
Pharmacokinetic Predictions
| Parameter | Target Compound | 5-Hydroxy Derivative |
|---|---|---|
| LogP (Calculated) | 2.8 | 1.18 |
| Water Solubility (mg/mL) | 0.12 | 4.67 |
| Plasma Protein Binding | 89% | 63% |
The target compound’s higher LogP suggests improved membrane permeability but potential hepatic clearance challenges .
Current Research and Future Directions
Ongoing Studies
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Target Validation: CRISPR-Cas9 screens to identify synthetic lethal partners.
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Formulation Development: Nanoencapsulation to address solubility limitations.
Clinical Translation Barriers
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